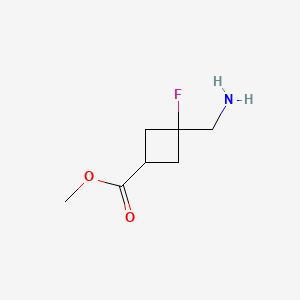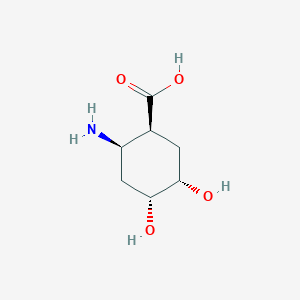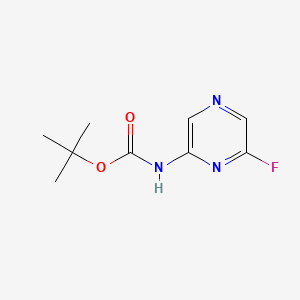![molecular formula C12H11F3O2 B13508593 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the trifluoromethyl group through a reaction with a trifluoromethylating agent. The final step involves the attachment of the benzoic acid moiety through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
化学反应分析
Types of Reactions
3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclobutyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the cyclobutyl ring.
科学研究应用
3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclobutyl ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar structure but lacks the cyclobutyl ring.
4-(Trifluoromethyl)benzoic acid: Similar structure with the trifluoromethyl group in a different position.
3-(Trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group instead of a trifluoromethyl group.
Uniqueness
3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H11F3O2 |
|---|---|
分子量 |
244.21 g/mol |
IUPAC 名称 |
3-[1-(trifluoromethyl)cyclobutyl]benzoic acid |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)11(5-2-6-11)9-4-1-3-8(7-9)10(16)17/h1,3-4,7H,2,5-6H2,(H,16,17) |
InChI 键 |
MUJGIIIRJHBMRU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C2=CC=CC(=C2)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)



![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)

![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![[(2-Isocyanoethoxy)methyl]benzene](/img/structure/B13508566.png)
![(1R,4S)-1,6,6-trimethylbicyclo[2.1.1]hexan-5-amine hydrochloride](/img/structure/B13508573.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)



![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
